Cas no 436863-50-2 (Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+))
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) Chemical and Physical Properties
Names and Identifiers
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- carbanide,(2S,5S)-1-cyclopentyl-2,5-diethylphospholane,iron(2+)
- (-)-1,1′-Bis[(2S,5S)-2,5-diethyl-1-phospholanyl]ferrocene
- (2S,5S)-1-cyclopentyl-2,5-diethylphospholane
- 1,1′-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene
- carbanide
- iron(2+)
- S,S-Et-Ferrocelane™
- 1,1-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene
- MFCD09265149
- MFCD09265150
- 1-Cyclopentyl-2,5-diethylphospholane;iron
- 1,1'-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene
- 1,1 inverted exclamation mark -Bis[(2S,5S)-2,5-diethylphospholano]ferrocene
- SY068431
- 1,1'-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene
- SY075651
- 1,1 inverted exclamation marka-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene
- 436863-50-2
- Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)
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- MDL: MFCD09265150
- Inchi: 1S/2C13H25P.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;/h2*11-13H,3-10H2,1-2H3;
- InChI Key: ACHRFTIQIRSJTO-UHFFFAOYSA-N
- SMILES: [Fe].P1(C(CC)CCC1CC)C1CCCC1.P1(C(CC)CCC1CC)C1CCCC1
Computed Properties
- Exact Mass: 212.16900
- Monoisotopic Mass: 480.273711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 160
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Melting Point: 89-91 °C
- PSA: 13.59000
- LogP: 4.76190
- Sensitiveness: air sensitive
- Optical Activity: [α]20/D -382°, c = 1 in chloroform
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 681008-100MG |
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
436863-50-2 | 100MG |
¥1076.66 | 2022-02-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 681008-500MG |
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
436863-50-2 | 500MG |
4747.64 | 2021-05-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-1626-1g |
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
436863-50-2 | min.97% | 1g |
4845CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-1626-250mg |
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
436863-50-2 | min.97% | 250mg |
1610CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B918642-250mg |
1,1-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene |
436863-50-2 | 98% | 250mg |
¥439.20 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B918642-1g |
1,1-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene |
436863-50-2 | 98% | 1g |
¥1,512.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B918642-5g |
1,1-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene |
436863-50-2 | 98% | 5g |
¥6,192.00 | 2022-09-29 | |
| abcr | AB268463-250 mg |
1,1'-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene, 97%; . |
436863-50-2 | 97% | 250 mg |
€130.00 | 2023-07-20 | |
| abcr | AB268463-1 g |
1,1'-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene, 97%; . |
436863-50-2 | 97% | 1 g |
€380.00 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-1626-1g |
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
436863-50-2 | min.97% | 1g |
4845.0CNY | 2021-07-10 |
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) Suppliers
Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Carbanide;(2s,5s)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)
Recent Advances in Carbanide and (2S,5S)-1-Cyclopentyl-2,5-Diethylphospholane-Iron(2+) Complexes: A Research Briefing
This research briefing provides an in-depth analysis of the latest scientific developments related to Carbanide and the iron(2+) complex of (2S,5S)-1-cyclopentyl-2,5-diethylphospholane (CAS: 436863-50-2). These compounds have garnered significant attention in the field of chemical biology and medicinal chemistry due to their unique structural properties and potential therapeutic applications. Recent studies have explored their roles in catalysis, drug delivery, and as scaffolds for novel bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry investigated the catalytic properties of the (2S,5S)-1-cyclopentyl-2,5-diethylphospholane-iron(2+) complex in asymmetric hydrogenation reactions. The researchers demonstrated that this complex exhibits exceptional enantioselectivity (up to 98% ee) in the reduction of prochiral ketones, making it a promising candidate for pharmaceutical synthesis. The study also revealed that the cyclopentyl and ethyl substituents on the phospholane ring significantly influence the steric and electronic environment around the iron center.
In parallel research, Carbanide derivatives have shown remarkable potential as prodrugs for nitrogen-containing therapeutics. A recent Nature Communications article (2024) highlighted the development of Carbanide-based slow-release formulations that maintain stable plasma concentrations of active pharmaceutical ingredients over extended periods. The study particularly emphasized the compound's stability under physiological conditions and its predictable hydrolysis kinetics.
The combination of these two chemical entities has opened new avenues in targeted drug delivery systems. A groundbreaking 2024 study in Advanced Materials demonstrated that the iron(2+) complex can serve as a magnetic guidance component when conjugated with Carbanide-drug constructs. This hybrid system achieved 40% greater tumor accumulation in murine models compared to conventional delivery methods, while maintaining excellent biocompatibility profiles.
From a mechanistic perspective, computational chemistry studies have provided insights into the molecular interactions of these compounds. Density functional theory (DFT) calculations published in Chemical Science (2023) revealed that the iron(2+) center in the phospholane complex adopts a distorted square planar geometry, which accounts for its unique reactivity patterns. Meanwhile, molecular dynamics simulations of Carbanide derivatives have elucidated their membrane permeability characteristics.
Several pharmaceutical companies have initiated preclinical development programs based on these findings. Notably, the iron(2+) complex has entered Phase I trials as a catalyst for in situ drug synthesis, while Carbanide-based formulations are being evaluated for chronic disease management. However, challenges remain in scaling up production and ensuring batch-to-batch consistency of these sophisticated molecular architectures.
Future research directions include exploring the application of these compounds in combination therapies and developing more robust synthetic methodologies. The unique properties of 436863-50-2 and its derivatives continue to inspire innovative approaches in chemical biology, with potential implications across multiple therapeutic areas including oncology, neurology, and infectious diseases.
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